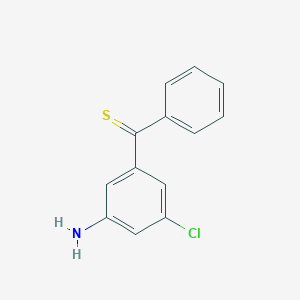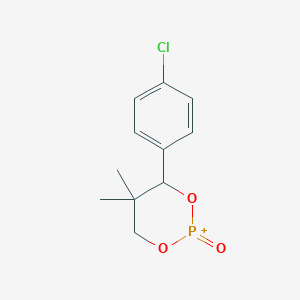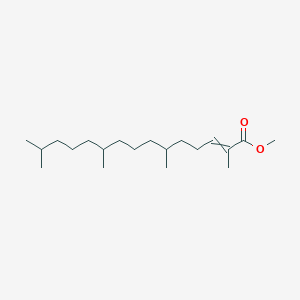![molecular formula C22H29NO2S B14230409 Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)- CAS No. 825601-59-0](/img/structure/B14230409.png)
Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)- is a complex organic compound belonging to the azetidine family. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity. This particular compound is characterized by its specific stereochemistry, with the (2R,3S) configuration, and the presence of hexyl, methylphenylsulfonyl, and phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azetidines typically involves the cyclization of appropriate precursors under controlled conditions. For Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-, the synthetic route may involve the following steps:
Formation of the Azetidine Ring: This can be achieved through the cyclization of a suitable amine precursor with a halogenated compound under basic conditions.
Introduction of Substituents: The hexyl, methylphenylsulfonyl, and phenyl groups can be introduced through various substitution reactions, often involving organometallic reagents or coupling reactions.
Industrial Production Methods
Industrial production of azetidines often involves scalable processes that ensure high yield and purity. These methods may include:
Batch Processing: Utilizing large reactors to carry out the cyclization and substitution reactions in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral template in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of polymers and advanced materials due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-: Similar in structure but with an ethenyl group instead of a hexyl group.
Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-: A related three-membered ring compound with different reactivity and stability.
Uniqueness
Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)- is unique due to its specific stereochemistry and the presence of diverse substituents, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
825601-59-0 |
|---|---|
Fórmula molecular |
C22H29NO2S |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
(2R,3S)-2-hexyl-1-(4-methylphenyl)sulfonyl-3-phenylazetidine |
InChI |
InChI=1S/C22H29NO2S/c1-3-4-5-9-12-22-21(19-10-7-6-8-11-19)17-23(22)26(24,25)20-15-13-18(2)14-16-20/h6-8,10-11,13-16,21-22H,3-5,9,12,17H2,1-2H3/t21-,22-/m1/s1 |
Clave InChI |
DKCHKRLCAJGQPM-FGZHOGPDSA-N |
SMILES isomérico |
CCCCCC[C@@H]1[C@H](CN1S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
SMILES canónico |
CCCCCCC1C(CN1S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Benzimidazole-5-carboxylic acid, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14230328.png)
![4-(2-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl)phenol](/img/structure/B14230342.png)
![(1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14230345.png)
![2-Benzyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14230347.png)
![N~1~-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14230351.png)
![acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol](/img/structure/B14230359.png)

![1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone](/img/structure/B14230361.png)


![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(trifluoromethyl)-](/img/structure/B14230382.png)
![(E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine](/img/structure/B14230389.png)


